N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine core fused with a pyridine ring and a 2-chloropyridin-3-yl substituent. The presence of these heteroatoms and the specific arrangement of the rings contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the thiazolo[5,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine primarily involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells.
Comparison with Similar Compounds
N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: This compound also exhibits potent PI3K inhibitory activity but differs in its substituent groups and overall potency.
2-chloro-4-florophenyl sulfonamide: Another PI3K inhibitor with a different substituent pattern, showing variations in inhibitory activity and selectivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their impact on biological activity.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRXQWIGQXRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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